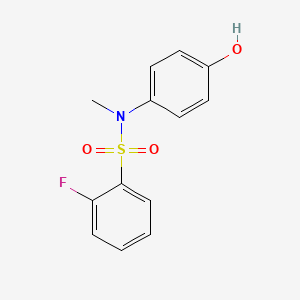

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide

Vue d'ensemble

Description

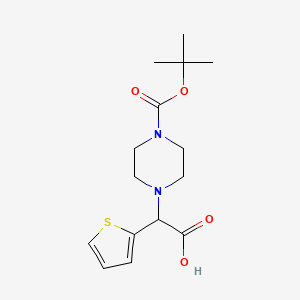

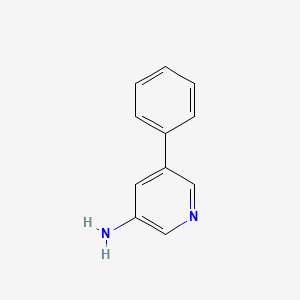

2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H12FNO3S and a molecular weight of 281.3 . It is a derivative of osalmid and has been identified as a potent inhibitor of ribonucleotide reductase M2 (RRM2), which is significant in the replication of the Hepatitis B Virus (HBV) and the proliferation of hepatocellular carcinoma .

Synthesis Analysis

The synthesis of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide and its derivatives involves complex chemical reactions. For instance, one study reported the synthesis of a related compound, 4-Cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide (YZ51), as a potent inhibitor of RRM2 against HBV replication and hepatocellular carcinoma proliferation .Molecular Structure Analysis

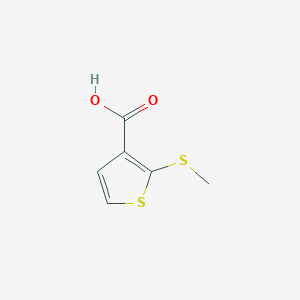

The molecular structure of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is characterized by the presence of a fluoro group, a hydroxyphenyl group, and a methylbenzenesulfonamide group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide are complex and can involve various intermediates and catalysts. For example, one study reported the synthesis of a related compound via a reaction between tryptamine and flurbiprofen, applying N,N’-Dicyclohexylcarbodiimide as a coupling agent .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide can be determined using various analytical techniques. For instance, its molecular weight is 281.3 , and its exact structure can be determined using NMR spectroscopy .Applications De Recherche Scientifique

Anti-Hepatitis B Virus (HBV) Agents

This compound has been identified as a potential candidate in the fight against HBV. The derivative 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide (YZ51) exhibited higher efficacy than osalmid with more potent RR inhibitory activity . This suggests that the parent compound may also have significant potential in inhibiting HBV replication and could be a novel class of anti-HBV candidates.

SARS-CoV-2 Treatment Trials

In the context of the COVID-19 pandemic, compounds similar to 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide have been synthesized for treatment trials. These compounds, which share a fragment similar to Brequinar, a known treatment in SARS-CoV-2 trials, indicate that the compound may have applications in developing treatments against COVID-19 .

Anti-Inflammatory Applications

The structural similarity of this compound to known anti-inflammatory drugs suggests potential applications in treating chronic inflammatory diseases. Its biphenyl substituent, known for biological activity, could be leveraged in the symptomatic treatment of conditions like rheumatoid arthritis and osteoarthritis .

Analgesic and Antipyretic Effects

Given the compound’s relation to flurbiprofen, which has analgesic and antipyretic effects, there is a possibility that 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide could be used to develop new pain relievers and fever reducers .

Immunomodulatory Properties

The compound’s derivatives have been linked to immunosuppressant and antiproliferative activities. This opens up research avenues in immunology, particularly in the development of immunomodulatory drugs .

Antimalarial Activity

Derivatives of this compound have been associated with antimalarial activities. This suggests that 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide could be explored as a base structure for creating new antimalarial agents .

Mécanisme D'action

Orientations Futures

The future directions for research on 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide could involve further exploration of its potential as an inhibitor of RRM2. This could include studies on its efficacy and safety, as well as its potential applications in the treatment of diseases such as HBV and hepatocellular carcinoma .

Propriétés

IUPAC Name |

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-15(10-6-8-11(16)9-7-10)19(17,18)13-5-3-2-4-12(13)14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGSGUOTLVNEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204092 | |

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

CAS RN |

565172-42-1 | |

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565172-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)

![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)